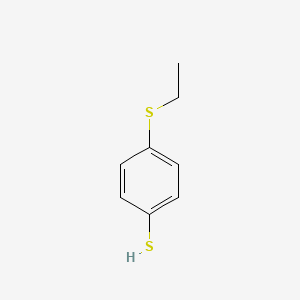

4-(Ethylthio)thiophenol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-ethylsulfanylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S2/c1-2-10-8-5-3-7(9)4-6-8/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZJHQYLSZSTKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374554 | |

| Record name | 4-(Ethylthio)thiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56056-57-6 | |

| Record name | 4-(Ethylthio)thiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance Within Organosulfur Chemistry and Advanced Materials

The importance of 4-(Ethylthio)thiophenol in organosulfur chemistry stems from its role as a versatile synthetic building block. Organosulfur compounds are integral to pharmaceuticals, agrochemicals, and polymers. marketresearchintellect.commdpi.com Thiophenols, in particular, serve as crucial intermediates in the production of dyes, medicines, and rubber auxiliaries. google.com The dual-sulfur nature of this compound allows for selective chemical modifications at either the thiol or the thioether linkage, enabling the construction of complex molecular architectures.

In the realm of advanced materials, thiophenol derivatives are fundamental to creating functional surfaces and electronics. Research on the closely related compound, 4-(methylthio)thiophenol (B72300), has demonstrated applications in the development of semiconducting polymers and molecular wires. ontosight.aia2bchem.com These compounds can be incorporated into polymer chains or organic semiconductors to tailor the material's optical performance, electrical conductivity, and thermal stability. a2bchem.com Furthermore, organosulfur compounds are being explored as a promising class of cathode materials for next-generation rechargeable metal batteries due to the reversible nature of the sulfur-sulfur bond. researchgate.net The presence of organosulfur byproducts has also been found to influence the growth and surface chemistry of PbS quantum dots, highlighting their role in nanotechnology. acs.org Although less studied than its methyl analog, this compound holds similar potential for these applications, where the ethyl group may confer different solubility or packing properties in the final material.

Interdisciplinary Research Trajectories of Thiophenol Derivatives

Research on thiophenol derivatives is inherently interdisciplinary, bridging organic chemistry with materials science, medicine, and engineering. The unique reactivity of the thiol group makes these compounds central to a wide array of applications.

Detailed research findings illustrate these diverse trajectories:

Medicinal Chemistry and PET Imaging: Thiophenol precursors are critical for synthesizing radioligands for Positron Emission Tomography (PET). For instance, an improved, scalable synthesis was developed for N-(4-chloro-3-mercaptophenyl)picolinamide, a key precursor for a metabotropic glutamate (B1630785) receptor 4 (mGluR4) PET ligand, demonstrating the importance of thiophenol chemistry in neuroscience and diagnostic imaging. nih.gov

Fluorescent Probes and Sensors: The reactivity of thiophenols is harnessed to design highly selective fluorescent probes. Because thiophenol is an industrial chemical, there is significant interest in developing sensitive methods for its detection in environmental and biological systems. mdpi.com This research combines synthetic organic chemistry with analytical science to create tools for environmental monitoring and bioimaging.

Advanced Materials and Electronics: Thiophenol derivatives are used in the textile industry for dyeing and finishing processes and are being investigated for the development of engineering plastics and sensors. shaktichemicals.orgjustdial.com Their ability to fine-tune the properties of polymers makes them valuable in materials science. shaktichemicals.org Furthermore, innovative research has focused on developing new catalytic systems, such as binuclear palladium catalysts, for coupling thiophenols with other molecules to create complex, synthetically valuable compounds. scispace.com

Sustainable Chemistry: Recent trends in green chemistry involve using organosulfur compounds in novel ways. One such area is the desulfurative carboxylation using carbon dioxide (CO2) as a sustainable C1 source to synthesize carboxylic acids, representing a move toward more environmentally benign chemical processes. rsc.org

Current Research Gaps and Future Directions for 4 Ethylthio Thiophenol

Despite the broad interest in thiophenol derivatives, a significant knowledge gap exists specifically for 4-(Ethylthio)thiophenol. Much of the detailed research has focused on its methyl-substituted counterpart, 4-(methylthio)thiophenol (B72300), leaving the specific properties and potential advantages of the ethyl variant largely unexplored. This gap presents numerous opportunities for future research.

Current Research Gaps:

Limited Characterization: There is a lack of comprehensive data on the specific reaction kinetics, thermodynamic properties, and crystallographic structure of this compound.

Comparative Studies: Direct comparative studies between this compound and 4-(methylthio)thiophenol in applications like self-assembled monolayers (SAMs), polymer synthesis, or as ligands for nanoparticles are scarce. Such studies would elucidate how the seemingly minor change from a methyl to an ethyl group impacts material properties.

Synthetic Optimization: While general methods for creating thiophenols are known, optimized, high-yield synthetic routes specifically tailored for this compound are not well-documented in publicly accessible literature.

Future Research Directions:

Systematic Materials Science Exploration: A focused effort to synthesize and test polymers, quantum dots, and other advanced materials using this compound is a clear future direction. This would determine if the ethyl group offers benefits in processability, stability, or electronic performance.

Advanced Catalysis: Developing novel catalytic methods for the synthesis and functionalization of this compound could open new chemical pathways. This includes exploring metal-catalyzed cycloisomerization or coupling reactions to build complex heterocyclic structures. scispace.commdpi.com

Green Chemistry Applications: Investigating the utility of this compound in sustainable chemical processes, such as its potential role in organosulfur batteries or as a substrate in biocatalytic and CO2-utilization reactions, aligns with modern research trends. researchgate.netrsc.org

General Synthetic Strategies for Thiophenol Derivatives

The synthesis of thiophenols and their derivatives can be achieved through various established chemical reactions. The table below summarizes some of the principal strategies.

| Synthetic Strategy | Description | Typical Reagents | Reference |

| Reduction of Sulfonyl Chlorides | A common and effective method where an aromatic sulfonyl chloride is reduced to the corresponding thiol. | Zinc dust/H₂SO₄, Triphenylphosphine | google.com |

| Newman-Kwart Rearrangement | A thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which is then hydrolyzed to the thiophenol. | Heat, followed by hydrolysis (e.g., NaOH/H₂O) | General Organic Chemistry |

| Reaction with Thiourea (B124793) | An aromatic halide is reacted with thiourea to form an isothiouronium salt, which is subsequently hydrolyzed to the thiophenol. | Thiourea, followed by alkaline hydrolysis | General Organic Chemistry |

| Metal-Catalyzed Cyclization | Innovative approaches for synthesizing substituted thiophenes (related structures) from acyclic precursors often involve metal-catalyzed heterocyclization of functionalized alkynes. | Copper, Palladium, or other transition metal catalysts | mdpi.com |

An in-depth examination of the synthetic strategies for producing this compound reveals a variety of chemical pathways. The methodologies for creating this specific aryl thiol are rooted in established principles of aryl thioether and thiol synthesis, encompassing nucleophilic substitution and specialized thiolation reactions. These routes offer flexibility in the choice of precursors and reaction conditions, catering to different laboratory and industrial requirements.

Computational Chemistry and Theoretical Investigations of 4 Ethylthio Thiophenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 4-(Ethylthio)thiophenol at the molecular level. These methods allow for a detailed examination of its geometry and electronic landscape.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often utilizing functionals such as B3LYP with basis sets like 6-311++G(d,p), are employed to determine its most stable molecular geometry. nih.govijert.org These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are critical for understanding the molecule's three-dimensional conformation.

Electronic properties such as dipole moment, polarizability, and molecular electrostatic potential (MEP) are also derived from DFT calculations. The MEP, in particular, is valuable for identifying the regions of the molecule that are electron-rich or electron-poor, which has significant implications for its intermolecular interactions and reactivity.

Table 1: Hypothetical Optimized Geometric Parameters for this compound calculated using DFT Disclaimer: The following data is illustrative and based on typical values for similar thiophenol derivatives, as specific computational studies for this compound are not publicly available.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-S (thiol) | 1.77 |

| S-H (thiol) | 1.34 |

| C-S (ethylthio) | 1.79 |

| S-C (ethyl) | 1.82 |

| C-C (aromatic) | 1.39 - 1.41 |

| Bond Angles (°) ** | |

| C-S-H (thiol) | 96.5 |

| C-C-S (thiol) | 124.0 |

| C-S-C (ethylthio) | 103.0 |

| Dihedral Angles (°) ** | |

| C-C-S-H (thiol) | 0.0 |

| C-C-S-C (ethylthio) | 90.0 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. semanticscholar.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ijert.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests that the molecule is more easily excitable and, therefore, more reactive. For this compound, the distribution of HOMO and LUMO densities would likely be concentrated on the sulfur atoms and the aromatic ring, indicating these are the primary sites for electronic activity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound Disclaimer: The following data is illustrative and based on typical values for similar thiophenol derivatives, as specific computational studies for this compound are not publicly available.

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -0.9 |

| HOMO-LUMO Gap | 4.9 |

Prediction of Nucleophilic and Electrophilic Sites

The electronic landscape of this compound, as revealed by quantum chemical calculations, allows for the prediction of its reactive sites. Regions with high electron density, often associated with the sulfur atoms, are likely to be nucleophilic, meaning they are prone to attacking electron-deficient species. Conversely, areas with lower electron density, potentially on the aromatic ring's hydrogen atoms or the ethyl group, would be electrophilic, making them susceptible to attack by electron-rich species.

Molecular Electrostatic Potential (MEP) maps are particularly useful for visualizing these reactive regions. In a typical MEP map for a thiophenol derivative, negative potential (often colored red or yellow) highlights the nucleophilic areas, while positive potential (blue) indicates the electrophilic sites. For this compound, the thiol and ethylthio sulfur atoms would be expected to be prominent nucleophilic centers.

Molecular Dynamics Simulations and Adsorption Phenomena

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound, including its interactions with other molecules and surfaces. These simulations provide a dynamic picture that complements the static information obtained from quantum chemical calculations.

Simulation of Intermolecular Interactions and Self-Assembly

MD simulations can model the interactions between multiple this compound molecules, shedding light on their bulk properties and potential for self-assembly. By simulating a system of these molecules over time, researchers can observe how they arrange themselves and what types of non-covalent interactions, such as van der Waals forces and pi-stacking of the aromatic rings, govern their organization. This is particularly relevant for understanding how these molecules might form ordered structures, such as self-assembled monolayers (SAMs).

Modeling of Surface Adsorption Mechanisms

A significant area of interest for thiophenol-based molecules is their ability to adsorb onto metal surfaces, forming stable and organized layers. MD simulations are instrumental in modeling the mechanism of this adsorption process. For this compound, simulations could reveal how the thiol group interacts with a metal surface, such as gold or silver, leading to the formation of a strong sulfur-metal bond. These simulations can also elucidate the orientation and packing of the molecules on the surface, which are critical factors in the properties and applications of the resulting monolayer.

Mechanistic Computational Studies

Computational chemistry offers a powerful avenue to explore the reactivity of molecules like this compound. By simulating reaction conditions and pathways, researchers can gain a detailed understanding of how these molecules participate in chemical transformations.

Elucidation of Reaction Pathways and Transition States in Catalytic Processes

In the context of catalytic processes, computational models can predict how a catalyst interacts with the thiol group and the aromatic ring, influencing the reaction's course. For example, in reactions involving metal catalysts, DFT calculations can elucidate the coordination of the sulfur atom to the metal center and the subsequent steps of oxidative addition or reductive elimination. These studies are crucial for designing more efficient and selective catalysts for reactions involving thiophenol derivatives.

Prediction of Activation Energies for Chemical Transformations

A key aspect of understanding a chemical reaction is determining its activation energy, which is the energy barrier that must be overcome for the reaction to occur. Computational methods are adept at predicting these energies. For substituted thiophenols, DFT calculations have been employed to determine bond dissociation energies, which are closely related to the activation energies of radical reactions. researchgate.net

For instance, the S-H bond dissociation energy is a critical parameter in predicting the reactivity of thiophenols in hydrogen atom transfer reactions. Computational studies on various 4-substituted thiophenols have shown that the nature of the substituent can significantly influence this energy. researchgate.net Electron-donating groups, such as the ethylthio group, are expected to have a noticeable effect on the electronic structure of the thiophenol molecule, thereby altering its reactivity and the activation energies for its chemical transformations. These theoretical predictions are invaluable for understanding and controlling the outcomes of reactions involving this compound.

Thermochemical and Spectroscopic Parameter Calculations

Computational chemistry is not only used to study reactivity but also to predict the physical and spectroscopic properties of molecules. These theoretical calculations provide data that can be compared with experimental results to validate the computational models and to aid in the interpretation of experimental spectra.

Calculation of Vibrational Frequencies and Assignments

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. Computational methods, particularly DFT, are widely used to calculate the vibrational frequencies of molecules. nih.govnih.gov These calculated frequencies can then be compared with experimental spectra to assign the observed vibrational bands to specific molecular motions. researchgate.netiu.edu.sa

For aromatic thiols, DFT calculations can accurately predict the frequencies associated with the S-H stretch, C-S stretch, and various vibrations of the benzene (B151609) ring. researchgate.net The calculated spectra can also help to understand how substituents, such as the ethylthio group in this compound, affect the vibrational modes of the parent thiophenol molecule. The agreement between calculated and experimental vibrational frequencies is often excellent, making computational spectroscopy a reliable tool for structural elucidation. spectroscopyonline.com

Below is a table showcasing typical calculated vibrational frequencies for a related molecule, 2-chloroquinoline-3-carboxaldehyde, illustrating the kind of data generated in such studies.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H stretch | 3060 | 3065 |

| C=O stretch | 1680 | 1685 |

| C=C stretch | 1580 | 1582 |

| C-Cl stretch | 840 | 845 |

| Data presented for illustrative purposes for a related heterocyclic compound. |

Determination of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. chemrxiv.org The MEP is calculated from the molecule's electron density and is typically visualized as a color-coded map superimposed on the molecule's surface. researchgate.netmdpi.com

In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. For a molecule like this compound, the MEP map would likely show a negative potential around the sulfur atoms due to the presence of lone pairs of electrons, and a relatively electron-rich region associated with the aromatic ring.

Applications in Catalysis Involving 4 Ethylthio Thiophenol

Role as a Ligand in Transition Metal Catalysis

Thiophenol-based ligands are widely recognized for their ability to coordinate with various transition metals, forming stable complexes that can act as effective catalysts. mjcce.org.mkresearchgate.net These ligands, often featuring additional donor atoms, can influence the electronic and steric environment of the metal center, thereby tuning catalytic activity and selectivity. nih.gov

The synthesis of heterodonor ligands often involves multi-step procedures starting from functionalized phenols or thiophenols. diva-portal.orgorganic-chemistry.org Common strategies include the introduction of phosphine or arsine groups to create P,S or As,S mixed-donor ligands. mjcce.org.mkresearchgate.net However, a review of the available literature did not yield specific methods for the design or synthesis of heterodonor ligands derived directly from 4-(Ethylthio)thiophenol. While general synthetic routes for other substituted thiophenols are well-documented nih.gov, specific protocols for incorporating the 4-(ethylthio)phenylthio moiety into complex ligand architectures have not been described.

The coordination chemistry of thiophenol-based ligands with transition metals like nickel(II) and cobalt(II) has been a subject of interest, with studies often focusing on the formation of square-planar or octahedral complexes. semanticscholar.orgmdpi.comresearchgate.net The sulfur atom of the thiol group, typically deprotonated upon coordination, acts as a soft donor, forming stable bonds with these metal ions. However, there is no specific information available detailing the coordination chemistry of this compound-based ligands with Ni(II), Co(II), or other metal centers. The electronic effect of the ethylthio group at the para-position on the coordination properties of the thiolate sulfur remains uninvestigated.

The structure of a ligand is a critical determinant of the performance of a metal-based catalyst. Modifications to the ligand backbone can impact the catalyst's stability, activity, and the selectivity of the reaction it catalyzes. nih.gov For instance, the electronic properties of substituents on the aromatic ring of a thiophenol ligand can modulate the electron density at the metal center. Studies on related compounds have shown that such electronic tuning can influence catalytic outcomes. rsc.org Nevertheless, no research could be found that specifically investigates how the presence of the 4-ethylthio substituent in a thiophenol-based ligand affects the catalytic activity or selectivity of the corresponding metal complex.

Participation in Organic Catalytic Reactions

Thiols and their derivatives can participate directly in organic reactions as catalysts or co-catalysts, often leveraging the nucleophilicity of the sulfur atom or its ability to engage in hydrogen bonding and radical processes.

Aromatic thiols can act as organocatalysts in various transformations, such as Michael additions and other conjugate additions. researchgate.net The acidity and nucleophilicity of the thiol group are key to its catalytic function. researchgate.net Despite the known reactivity of thiols, the scientific literature lacks any examples of this compound being employed as a catalyst or co-catalyst in organic synthesis. Its potential efficacy in such roles has not been explored or reported.

Understanding the mechanistic pathway of a catalytic reaction is crucial for its optimization and further development. ruhr-uni-bochum.deresearchgate.net Such investigations often involve a combination of experimental techniques (like in-situ spectroscopy) and computational studies (like DFT calculations) to elucidate intermediates and transition states. chemrxiv.orgnih.govorganic-chemistry.org A search for mechanistic studies involving this compound yielded no results. Consequently, there are no proposed or investigated catalytic cycles in which this specific compound plays a role.

Development of Novel Catalytic Systems

The unique molecular structure of this compound, which features both a thiol (-SH) and a thioether (-S-C₂H₅) functional group, makes it a candidate for designing specialized catalysts. The thiol group provides a strong anchoring point for immobilization on solid supports, particularly metal surfaces, while the ethylthio moiety can influence the electronic environment and steric properties of the catalytic center.

Heterogeneous Catalysis Incorporating this compound Derivatives

Heterogeneous catalysts are crucial in industrial chemistry due to their ease of separation from the reaction mixture and potential for recyclability. Derivatives of this compound are being explored as ligands for the surface functionalization of metal nanoparticles, thereby creating stable and efficient heterogeneous catalysts.

The thiol group of this compound can form a strong covalent bond with the surfaces of noble metal nanoparticles, such as gold (Au), silver (Ag), and palladium (Pd). This self-assembly process creates a protective monolayer that prevents the nanoparticles from aggregating, a common cause of catalyst deactivation. The ethylthio group, located at the para-position, extends away from the nanoparticle surface and can modulate the catalyst's properties. It can influence the electronic density of the metal core and create a specific chemical environment around the active sites, potentially enhancing selectivity and activity for certain reactions.

While specific research on this compound is nascent, the principle is well-established with other substituted thiophenols. These functionalized nanoparticles are envisioned for use in a variety of catalytic reactions, including cross-coupling reactions, reductions, and oxidations. The precise impact of the ethylthio group on catalytic performance remains a subject of ongoing research.

Table 1: Potential Heterogeneous Catalytic Systems Utilizing this compound as a Ligand

| Catalyst Support (Nanoparticle) | Potential Catalytic Reaction | Role of this compound Ligand |

| Gold (Au) | Selective Oxidation | Stabilizes nanoparticles; modulates electronic properties of Au surface. |

| Palladium (Pd) | C-C Cross-Coupling (e.g., Suzuki, Heck) | Prevents aggregation; influences substrate approach and product release. |

| Silver (Ag) | Reduction of Nitroaromatics | Provides a stable catalytic surface; enhances catalyst longevity. |

| Platinum (Pt) | Hydrogenation Reactions | Controls particle size and distribution on the support material. |

This table is illustrative and based on the established roles of thiol-based ligands in nanoparticle catalysis.

Photoredox Catalysis and Electron Transfer Processes

Visible-light photoredox catalysis has become a powerful tool in modern organic synthesis, offering mild and environmentally friendly reaction conditions. Substituted thiophenols have been identified as effective organocatalysts in these processes, capable of initiating chemical reactions through photoinduced electron transfer.

Research has demonstrated that simple, commercially available thiophenols can act as potent organocatalysts for reactions such as decarboxylative couplings under visible light irradiation, without the need for an external photocatalyst. acs.org The mechanism involves the thiophenol absorbing light, which promotes an electron to a higher energy state. This excited molecule can then engage in a single-electron transfer (SET) with a substrate to generate a reactive radical ion. mdpi.comrsc.org Specifically, the process often involves the formation of a thiyl radical (RS•), which is a key intermediate in many catalytic cycles. mdpi.com

In one study, 4-(trifluoromethyl)thiophenol was identified as having optimal catalytic activity for certain decarboxylative couplings. acs.org This finding strongly suggests that other 4-substituted thiophenols, including this compound, could exhibit similar or complementary catalytic activity. The nature of the substituent at the para-position influences the electronic properties of the thiophenol, affecting its redox potential and its ability to participate in electron transfer processes. The ethylthio group in this compound, being an electron-donating group, would modulate these properties and potentially open up new reactivity pathways. The process can proceed through either a reductive or oxidative quenching cycle, depending on the specific substrates and reaction conditions. beilstein-journals.org

Table 2: Representative Photoredox Reaction Catalyzed by a Substituted Thiophenol

| Reaction | Catalyst | Light Source | Key Findings |

| Decarboxylative C-C Coupling | 4-(trifluoromethyl)thiophenol | Blue LEDs | The thiophenol derivative effectively catalyzed the reaction without an additional photocatalyst, achieving high yields at room temperature. acs.org |

This table is based on published research findings for a structurally related compound and serves as a model for the potential application of this compound.

Applications in Materials Science Based on 4 Ethylthio Thiophenol

Fabrication of Self-Assembled Monolayers (SAMs)

The thiol group in 4-(Ethylthio)thiophenol facilitates its spontaneous adsorption onto noble metal substrates, such as gold, silver, and copper, to form highly ordered, crystalline-like molecular films known as self-assembled monolayers (SAMs). The formation is driven by the strong, semi-covalent bond between sulfur and the metal, with a bond strength of approximately 45 kcal/mol on gold. This robust anchoring allows for the creation of stable, well-defined surfaces with tailored chemical and physical properties.

The interfacial properties of a SAM, such as wettability and adhesion, are dictated by the terminal functional group exposed at the surface. For a SAM of this compound, the surface would be composed of the phenyl rings and the terminal ethyl groups of the thioether linkage. This would result in a relatively hydrophobic surface, though its properties would be modulated by the underlying aromatic system. The packing density and molecular orientation within the SAM are governed by a balance of forces, including the sulfur-metal bond at the substrate, van der Waals interactions between the molecules, and electrostatic interactions.

The presence of the aromatic ring and the thioether group influences the molecular arrangement. Unlike simple alkanethiols which often form a densely packed (√3 × √3)R30° structure on Au(111) with chains tilted around 30° from the surface normal, aromatic thiols exhibit more complex packing structures. The flat nature of the phenyl ring and intermolecular π-π stacking interactions play a significant role. The ethylthio group adds flexibility and steric bulk, which would affect the final tilt angle and packing density of the monolayer. The resulting surface would have distinct wetting characteristics compared to SAMs terminated with simple alkyl or hydrophilic groups.

| SAM Terminus | Expected Dominant Surface Groups | Expected Hydrophobicity | Typical Advancing Water Contact Angle (θ_AW) |

|---|---|---|---|

| -CH₃ (e.g., Dodecanethiol) | Methyl | High | ~110° |

| -OH (e.g., 11-Mercapto-1-undecanol) | Hydroxyl | Low (Hydrophilic) | <15° |

| -C₆H₄SC₂H₅ (this compound) | Phenyl, Ethyl | Intermediate to High | Estimated 70°-90° |

| -CN (e.g., 11-Mercaptoundecanenitrile) | Nitrile | Intermediate | ~75° |

Electrochemical techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are powerful tools for characterizing the formation and properties of SAMs on electrode surfaces. CV can be used to study the blocking behavior of the monolayer towards redox probes in solution. A well-formed, densely packed SAM of this compound would effectively block the access of species like ferro/ferricyanide to the electrode surface, leading to a significant reduction in the redox peak currents compared to a bare electrode.

The electrochemical stability of the SAM itself can also be probed. The thiol-gold bond is stable over a specific potential window. At highly negative potentials, reductive desorption of the thiolate from the surface can occur, while at highly positive potentials, oxidative processes may take place. Studies on 4-aminothiophenol, a related aromatic thiol, show distinct oxidation peaks corresponding to the functional groups. For this compound, the thioether group is generally considered electrochemically stable, meaning the primary redox processes would involve the thiol anchor at extreme potentials or the aromatic ring itself at very high potentials. EIS provides detailed information about the interfacial properties, allowing for the modeling of the SAM-modified surface as an electrical circuit to determine parameters like film capacitance and charge-transfer resistance, which correlate to the packing quality and defect density of the monolayer.

Development of Electroactive and Optoelectronic Materials

Conjugated organic polymers, characterized by a backbone of alternating single and double bonds, are of great interest for applications in electronics due to their semiconducting properties. The electronic and optical properties of these polymers, such as their HOMO-LUMO energy levels and conductivity, can be finely tuned by introducing various functional groups.

The thioether group (-SR) is known to act as an electron-donating group when attached to an aromatic or conjugated system. This is due to the lone pair of electrons on the sulfur atom that can participate in resonance with the π-system. In the context of this compound, the ethylthio group donates electron density to the phenyl ring.

When this compound is incorporated into a larger conjugated polymer, this electron-donating character has a significant impact. It tends to raise the energy level of the highest occupied molecular orbital (HOMO) of the polymer. Modifying the HOMO and lowest unoccupied molecular orbital (LUMO) levels is crucial for tuning the polymer's band gap and for optimizing its performance in optoelectronic devices like organic solar cells and field-effect transistors. Studies on polythiophenes substituted with alkylthio groups have shown that these side chains not only enhance solubility but also alter the electronic properties, leading to materials with high conductivity after doping. The presence of the thioether's sulfur atom can also introduce specific interactions with other materials and influence molecular packing in the solid state.

This compound can serve as a monomer or a precursor for the synthesis of conjugated polymers. One relevant class of polymers is poly(phenylene sulfide) (PPS), which consists of aromatic rings linked by sulfur atoms. While the commercial synthesis of PPS typically involves the reaction of 1,4-dichlorobenzene with sodium sulfide (B99878), thiophenol derivatives can be used in alternative synthetic routes to create more complex PPS-like structures, such as dendrimers.

Furthermore, this compound can be chemically modified to become a monomer for transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming conjugated polymers. For example, the phenyl ring could be halogenated (e.g., brominated) to create a monomer suitable for polymerizations like Suzuki or Stille coupling. This would allow for its copolymerization with other aromatic monomers to create donor-acceptor polymers with tailored electronic properties. The synthesis of polythiophenes with alkylthio side chains has been successfully achieved using methods like Kumada polymerization, demonstrating the feasibility of incorporating thioether-functionalized monomers into conjugated backbones.

Role in Corrosion Inhibition

Corrosion is an electrochemical process involving the degradation of a metal due to reactions with its environment. One effective method of prevention is the use of organic inhibitors that adsorb onto the metal surface and form a protective barrier. Thiophenol and its derivatives are known to be effective corrosion inhibitors, particularly for metals like steel and copper in acidic media.

The primary mechanism of inhibition for this compound involves the chemisorption of the molecule onto the metal surface via the thiol group. The sulfur atom has a strong affinity for metal surfaces and forms a coordinate bond with metal atoms (e.g., iron in steel), effectively anchoring the molecule. Once adsorbed, the aromatic ring and the ethylthio tail orient away from the surface, creating a dense, hydrophobic layer. This layer acts as a physical barrier, isolating the metal from the corrosive medium and hindering both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. The effectiveness of thiophenol-based inhibitors is often linked to the electron density of the molecule and the stability of the adsorbed layer. The presence of the electron-donating ethylthio group can enhance the adsorption process by increasing the electron density on the sulfur atom of the thiol group, leading to a stronger bond with the metal surface.

| Inhibitor | Medium | Concentration | Inhibition Efficiency (%) |

|---|---|---|---|

| 2-ethylamine thiophene (B33073) | 0.5 M H₂SO₄ | 5 x 10⁻³ M | 98% |

| 5-tert-butoxythiophene-2-carbaldehyde phenylhydrazone | 0.5 M H₂SO₄ | 5 x 10⁻³ M | 87% |

| 4-ethyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide | 1 M HCl | 500 ppm | 96.1% |

| 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide | 1 M HCl | 500 ppm | 92.5% |

Adsorption Mechanisms on Metal Surfaces

The adsorption of this compound onto metal surfaces, particularly noble metals like gold, is a spontaneous process driven by the strong affinity between sulfur and the metal. This process leads to the formation of a highly ordered, crystalline-like monolayer known as a self-assembled monolayer (SAM). The primary adsorption mechanism involves the formation of a stable, semi-covalent bond between the sulfur atom of the thiol group and the metal surface atoms. This interaction is estimated to be on the order of 45 kcal/mol for a sulfur-gold bond, indicating a strong and stable attachment.

The structure and properties of the resulting SAM can be influenced by various factors, including the cleanliness of the metal substrate, the concentration of the this compound solution, and the immersion time. The presence of the ethylthio group can also affect the final structure and surface properties of the monolayer, potentially influencing its wettability, frictional characteristics, and resistance to chemical attack.

Surface Protection and Performance Evaluation

Self-assembled monolayers of this compound can act as effective barriers to protect metal surfaces from corrosion and other forms of degradation. The densely packed, ordered structure of the SAM creates a physical barrier that isolates the metal from corrosive agents in the environment.

The effectiveness of these protective films is evaluated using various techniques, including electrochemical methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). These methods can provide quantitative data on the corrosion inhibition efficiency of the monolayer. The inhibition efficiency is a measure of how effectively the coating reduces the corrosion rate of the metal.

The performance of this compound as a corrosion inhibitor is attributed to its ability to form a stable and compact monolayer that blocks the active sites on the metal surface where corrosion reactions would otherwise occur. The presence of heteroatoms like sulfur and the aromatic ring in the thiophenol structure can further enhance its inhibitive properties by facilitating strong adsorption onto the metal surface. Research on similar organic compounds containing sulfur and nitrogen atoms has shown that these molecules can act as mixed-type inhibitors, meaning they can inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

While specific performance data for this compound is not extensively documented in publicly available literature, the principles of corrosion inhibition by thiol-based SAMs are well-established. The table below illustrates typical data that would be collected to evaluate the performance of such a corrosion inhibitor.

Hypothetical Corrosion Inhibition Efficiency of this compound on Mild Steel in 1 M HCl

| Concentration (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

|---|---|---|

| 0 | 15.2 | - |

| 100 | 5.8 | 61.8 |

| 200 | 3.1 | 79.6 |

| 300 | 1.7 | 88.8 |

| 400 | 1.1 | 92.8 |

| 500 | 0.8 | 94.7 |

Application in Heterocyclic Systems for Material Science

While the primary application of this compound in materials science is in the formation of surface monolayers, its parent compound, thiophenol, is a known precursor in the synthesis of various heterocyclic compounds. These heterocyclic systems, which are cyclic compounds containing atoms of at least two different elements in their rings, often exhibit unique electronic, optical, and biological properties, making them valuable in the development of new materials.

Thiophenol and its derivatives can be used to synthesize a range of heterocyclic compounds, including but not limited to:

Benzothiazoles: These compounds are known for their applications in dyes, pharmaceuticals, and as vulcanization accelerators in the rubber industry.

Thiazolidinones: These molecules are of interest for their potential biological activities.

Triazoles: Triazole derivatives are used in a variety of applications, including as antifungal agents and in the development of corrosion inhibitors and polymers with specialized properties.

The incorporation of the ethylthio group from this compound into these heterocyclic structures could potentially be used to tailor the properties of the resulting materials. For instance, the ethylthio group could influence the solubility, thermal stability, or electronic characteristics of the heterocyclic compound. In the context of materials science, these modified heterocyclic compounds could be explored for applications such as:

Organic electronic materials: The sulfur atoms and aromatic systems in these molecules can facilitate charge transport, making them potential candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Advanced polymers: Heterocyclic units can be incorporated into polymer backbones to create materials with enhanced thermal stability, chemical resistance, or specific optical properties.

Functional coatings: Heterocyclic compounds with strong chelating properties can be used to create protective coatings on metal surfaces, offering an alternative or complementary approach to the use of self-assembled monolayers.

Research in this area would involve the chemical synthesis of novel heterocyclic compounds derived from this compound and the subsequent characterization of their physical and chemical properties to assess their suitability for various materials science applications.

Biological and Medicinal Chemistry Research on 4 Ethylthio Thiophenol Derivatives

Investigations into Biochemical Interactions

The thiol group (-SH) of 4-(Ethylthio)thiophenol and its derivatives is a critical functional group that dictates many of its biochemical interactions. Protein cysteine residues, which contain a thiol group, are central to redox signaling and protection against oxidative damage. nih.gov The thiol group is highly reactive and, under physiological conditions, can deprotonate to form a reactive thiolate group, which is susceptible to a variety of modifications by reactive oxygen, nitrogen, or sulfur species. mdpi.com These interactions are often reversible, allowing them to function as molecular "switches" that modulate protein activity and signaling pathways. mdpi.comresearchgate.net

Potential interactions involving the thiol moiety of this compound derivatives include:

Disulfide Bond Formation: The thiol can react with another thiol group, such as a cysteine residue on a protein, to form a disulfide bond (-S-S-). This can occur within a single protein (intraprotein) or between two different proteins (interprotein), altering their structure and function. nih.govmdpi.com

S-Nitrosation: Reaction with nitric oxide (NO) or related species can lead to the formation of an S-nitrosothiol. This is a key regulatory modification for many proteins involved in cellular signaling. nih.gov

Glutathionylation: The thiol group can form a mixed disulfide with glutathione (B108866), a major cellular antioxidant. This modification can protect the protein thiol from irreversible oxidation and also plays a role in redox signaling. nih.govmdpi.com

Michael Addition: The thiol group can act as a nucleophile and react with Michael acceptors, such as those found in certain endogenous molecules or drugs. This covalent modification can alter the target protein's activity. researchgate.netmdpi.com

These reversible modifications allow thiol-containing compounds to participate in the regulation of numerous cellular processes, including enzyme activation, gene expression, and cell cycle control. researchgate.net

The thioether moiety (-S-), also known as a sulfide (B99878) group, in this compound derivatives also contributes to their biochemical profile, particularly in modulating cellular redox pathways. While generally less reactive than a thiol group, the thioether is susceptible to oxidation under conditions of oxidative stress, potentially being converted to sulfoxide (B87167) and then to sulfone.

The presence of both a thiol and a thioether group creates a molecule with complex redox-sensitive properties. The endogenous thioredoxin and glutathione systems are central to maintaining cellular redox balance and can reverse many oxidative thiol modifications. nih.govmdpi.com Derivatives of this compound could influence these pathways by reacting with oxidants or by interacting with the enzymes that regulate these systems. For instance, a structurally related compound, 4-(methylthio)butyl isothiocyanate (4-MTBITC), has been shown to protect neuronal cells from neurotoxicity by boosting glutathione (GSH) levels and supporting the antioxidant system, which helps eliminate reactive species generated by mitochondrial dysfunction. nih.gov This suggests that the thioether moiety, in concert with other functional groups, can play a role in mitigating oxidative damage and supporting cellular redox homeostasis. nih.gov

| Functional Group | Type of Interaction | Potential Biochemical Effect |

|---|---|---|

| Thiol (-SH) | Disulfide Bond Formation | Alters protein structure and function by forming cross-links with protein cysteine residues. nih.gov |

| Thiol (-SH) | S-Nitrosation / Glutathionylation | Reversibly modifies protein function, acting as a switch in cellular signaling pathways. nih.govmdpi.com |

| Thioether (-S-Et) | Oxidation (to sulfoxide/sulfone) | Can scavenge reactive oxygen species, potentially protecting cells from oxidative stress. nih.gov |

| Thiol & Thioether | Redox Cycling | Modulates the overall cellular redox state by interacting with endogenous antioxidant systems like glutathione and thioredoxin. nih.govmdpi.com |

Potential in Drug Discovery and Development

Thiophenol derivatives, which share the core structure of this compound, are valuable precursors in the synthesis of radioligands for Positron Emission Tomography (PET) imaging. nih.govresearchgate.net PET is a non-invasive imaging technique that allows for the visualization and quantification of metabolic and molecular processes in the body. A key application is in neuroscience, for imaging neurotransmitter receptors and enzymes in the brain. nih.gov

Specifically, a thiophenol precursor, N-(4-chloro-3-mercaptophenyl)picolinamide, was developed for the synthesis of [11C]mG4P012, a promising PET radioligand for the metabotropic glutamate (B1630785) receptor 4 (mGluR4). nih.gov This receptor is a target for therapeutic drugs being developed for Parkinson's disease. nih.govresearchgate.net The synthesis of these radioligands often involves a late-stage radiolabeling step where a short-lived positron-emitting isotope, like carbon-11, is incorporated into the molecule. The thiol group of the precursor is a key reactive site for the chemical reactions needed to attach the radiolabel. The development of stable, high-yield synthetic routes for these thiophenol precursors is critical for the translational research and clinical application of these advanced imaging agents. nih.gov

Derivatives containing the thioether and other sulfur-containing moieties are being explored for their therapeutic potential in neurological disorders, which often involve mitochondrial impairment and oxidative stress. nih.govnih.gov Research into compounds with similar structures provides insight into the potential applications of this compound derivatives.

For example, 4-(methylthio)butyl isothiocyanate (4-MTBITC) has demonstrated significant neuroprotective effects against 3-Nitropropionic acid (3-NPA)-induced neurotoxicity in human dopaminergic cells, a model relevant to Huntington's disease. nih.gov The study found that pre-treatment with 4-MTBITC protected neuronal cells by:

Reducing Redox Imbalance: It attenuated oxidative DNA damage and elevated levels of the antioxidant glutathione (GSH). nih.gov

Preventing Mitochondrial Dysfunction: It prevented the decline in mitochondrial membrane potential induced by the neurotoxin. nih.gov

Modulating Survival Pathways: It protected against cell death by preventing the activation of Caspase-3 and upregulating key neuronal survival signals, including Brain-derived neurotrophic factor (BDNF) and its receptor TrkB. nih.gov

These findings suggest that molecules containing the alkylthio (e.g., ethylthio or methylthio) group can have neuromodulatory effects by combating oxidative stress and supporting neuronal survival, making them interesting scaffolds for the development of therapies for neurological disorders like Parkinson's or Huntington's disease. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Derivatives of this compound have been included in such studies to optimize their interaction with therapeutic targets.

An SAR study was conducted on a series of 4-[2-(4-substituted phenylsulfonylamino)ethylthio]phenoxyacetic acids as potent antagonists for the thromboxane (B8750289) A2 (TXA2) receptor. nih.gov The TXA2 receptor is involved in processes like platelet aggregation and vasoconstriction, making it a target for cardiovascular drugs. In this study, the ethylthio group served as a linker. The analysis revealed several key relationships between the chemical structure and the antagonist activity: nih.gov

Substituents on the Phenylsulfonyl Moiety: A hydrophobic and electron-withdrawing substituent at the para-position of the phenylsulfonyl group was found to improve activity. nih.gov

Size and Shape of Substituents: A substituent that is long and moderately wide was preferable for enhancing biological activity. nih.gov

Substituents on the Phenoxyacetic Acid Moiety: The introduction of a hydrophobic and electron-withdrawing group on this part of the molecule also enhanced activity. nih.gov

These quantitative findings are crucial for the rational design of more potent and selective drug candidates.

| Molecular Moiety | Favorable Property of Substituent (R) | Impact on Activity |

|---|---|---|

| Phenylsulfonyl Moiety | Hydrophobic | Increases |

| Phenylsulfonyl Moiety | Electron-withdrawing | Increases |

| Phenylsulfonyl Moiety | Long and moderately wide | Increases |

| Phenoxyacetic Acid Moiety | Hydrophobic | Increases |

| Phenoxyacetic Acid Moiety | Electron-withdrawing | Increases |

Role as a Pharmacophore in Bioactive Molecules

A pharmacophore is defined by the IUPAC as "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response." In essence, it is the essential three-dimensional arrangement of functional groups that allows a drug to bind to its target receptor.

The thiophene (B33073) ring is considered a "privileged pharmacophore" in medicinal chemistry. nih.gov This is due to its versatile structural properties and its presence in numerous approved drugs across various therapeutic areas. The thiophene ring can act as a bioisostere for a phenyl ring, offering similar steric properties but with different electronic characteristics due to the presence of the sulfur atom. This can lead to improved pharmacokinetic or pharmacodynamic properties.

The planarity of the thiophene ring can facilitate binding to receptor sites, and the sulfur atom can participate in hydrogen bonding and other non-covalent interactions. nih.gov The lipophilicity of the thiophene moiety can also contribute to a molecule's ability to cross biological membranes, such as the blood-brain barrier, which is crucial for drugs targeting the central nervous system. nih.gov

While this compound itself may not be widely cited as a specific pharmacophore, its constituent parts, the substituted thiophenol, are integral to the design of bioactive molecules. The 4-(ethylthio)phenyl group can be considered a key structural element that can be incorporated into larger molecules to modulate their biological activity. Its size, lipophilicity, and potential for metabolic modification are all factors that would be considered in a drug design strategy. The exploration of this and similar moieties as part of a larger molecular scaffold is a common approach in the quest for new and improved therapeutic agents.

Environmental Science and Toxicology Studies of Thiophenol Derivatives

Environmental Fate and Degradation Pathways

The environmental fate of a chemical compound is dictated by a combination of its intrinsic properties and the characteristics of the receiving environment. For thiophenol and its derivatives, their behavior in soil and water is influenced by factors such as pH, organic matter content, and microbial activity. While specific data on 4-(Ethylthio)thiophenol is limited, studies on related compounds offer insights into its likely environmental pathways.

Thiophenols can undergo several transformation processes in the environment, including biodegradation and photodegradation. Biodegradation, the breakdown of organic matter by microorganisms, is a crucial pathway for the removal of many organic pollutants from soil and water. Research has shown that certain bacterial strains, such as Burkholderia phytofirmans, are capable of degrading thiocyanate, a related sulfur-containing compound, in soil contaminated by mining activities. This suggests that microbial communities may adapt to utilize thiophenol derivatives as a source of carbon or nitrogen, although the specific enzymes and metabolic pathways involved in the degradation of this compound have yet to be elucidated.

Photodegradation, the breakdown of compounds by light, is another potential degradation pathway for aromatic compounds in aquatic environments. Studies on other phenolic compounds, such as 4-tert-butylphenol, have demonstrated that photocatalytic degradation using materials like titanium dioxide can be an effective removal method. The aromatic ring in this compound is susceptible to photochemical reactions, which could lead to its transformation into various byproducts. However, the rate and extent of photodegradation will depend on factors like water clarity, sunlight intensity, and the presence of photosensitizing substances.

The persistence of these compounds is a key concern. The dissipation half-lives of chemicals in the environment provide an estimate of their persistence. For instance, studies on thymol, a phenolic compound, have reported dissipation half-lives of 16 days in water and 5 days in soil. While these values are for a different compound, they highlight the potential for thiophenol derivatives to persist in the environment for significant periods, posing a long-term risk to ecosystems.

Adsorption and Remediation Strategies in Aqueous Environments

The mobility of thiophenol derivatives in the environment is largely controlled by their adsorption to soil and sediment particles. Adsorption is the process by which a substance adheres to the surface of a solid. The extent of adsorption is influenced by the chemical properties of the compound and the characteristics of the adsorbent material.

Studies on the adsorption of thiophenol have shown that pH is a critical factor. In acidic conditions (pH 4), thiophenol exists predominantly in its neutral form and exhibits some adsorption to clay minerals like sepiolite. However, at neutral or alkaline pH, thiophenol is deprotonated to the thiophenolate anion, which is repelled by the negatively charged surfaces of most clay minerals, leading to minimal adsorption. The presence of an ethylthio group in this compound may influence its polarity and, consequently, its adsorption behavior, but the fundamental pH-dependence is likely to remain.

The table below summarizes the effect of pH on the adsorption of thiophenol on sepiolite, which can serve as a model for understanding the potential behavior of this compound.

| pH | Adsorption on Sepiolite | Predominant Species |

| 4 | Adsorption occurs | Neutral thiophenol |

| 7 | No significant adsorption | Thiophenolate anion |

| 9 | No significant adsorption | Thiophenolate anion |

Given the potential for environmental contamination, various remediation strategies are being explored to remove thiophenol derivatives from water. Adsorption-based methods using activated carbon or other sorbent materials are a common approach for removing organic pollutants. Additionally, advanced oxidation processes, such as photocatalysis, have shown promise for the degradation of recalcitrant organic compounds. Bioremediation, which utilizes microorganisms to break down pollutants, is another environmentally friendly and potentially cost-effective approach. The selection of an appropriate remediation strategy will depend on the specific characteristics of the contaminated site and the concentration of the pollutant.

Toxicity Assessment in Aquatic Organisms

Safety data for thiophenol consistently indicate that it is "very toxic to aquatic life with long lasting effects". This high level of aquatic toxicity suggests that even low concentrations of thiophenol and its derivatives in water bodies could have detrimental effects on fish, invertebrates, and other aquatic organisms. The toxic effects can range from acute lethality to more subtle, chronic impacts on growth, reproduction, and behavior.

The table below presents a summary of the hazard statements related to the aquatic toxicity of thiophenol.

| Hazard Statement | Classification | Source |

| Very toxic to aquatic life with long lasting effects | Acute and Chronic Aquatic Toxicity Category 1 | |

| Harmful to aquatic life | Acute Aquatic Toxicity Category 3 |

The lipophilic nature of many organic compounds, including likely this compound, means they can bioaccumulate in the tissues of aquatic organisms. This process can lead to the magnification of the toxicant concentration up the food chain, posing a risk to higher trophic levels, including fish-eating birds and mammals.

Further research is urgently needed to determine the specific toxicity of this compound to a range of aquatic organisms. Standardized ecotoxicological tests on species such as algae, daphnids, and fish would provide the necessary data to establish safe environmental concentrations and to conduct comprehensive ecological risk assessments.

常见问题

Q. Table 1: Comparative Synthesis Conditions

| Ethylating Agent | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl bromide | CuI | DMF | 78 | |

| Diethyl sulfate | TBAB | MeCN | 85 |

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : The ethylthio (–SCH₂CH₃) group shows a triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 2.5–2.7 ppm (SCH₂). Aromatic protons appear as doublets (δ 6.8–7.2 ppm) due to para-substitution.

- ¹³C NMR : The sulfur-bearing carbon (C-S) resonates at δ 35–40 ppm, while aromatic carbons range from δ 115–135 ppm .

- IR Spectroscopy : Strong S–H stretch (~2550 cm⁻¹) confirms free thiol; absence indicates disulfide formation.

- GC-MS : Retention time and molecular ion (m/z 168) verify purity .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, chemical-resistant lab coats, and goggles. Inspect gloves for defects before use .

- Ventilation : Use fume hoods to avoid inhalation of volatile thiols.

- Storage : Keep in amber glass under nitrogen at 2–8°C to prevent oxidation. Incompatible with strong oxidizers (e.g., HNO₃) .

Advanced: How can computational methods predict the reactivity of this compound?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G** level accurately models:

- Electronic properties : The ethylthio group donates electron density via resonance, lowering the HOMO-LUMO gap (ΔE ≈ 4.5 eV), enhancing nucleophilicity.

- Vibrational modes : Simulated IR spectra align with experimental data (e.g., S–H stretch at 2550 cm⁻¹) .

- Solvent effects : The Onsager model predicts solvatochromic shifts in polar solvents .

Advanced: What mechanistic pathways govern trifluoromethylation of thiophenol derivatives?

Methodological Answer:

Hypervalent iodine reagents (e.g., Togni’s reagent) enable radical or polar trifluoromethylation:

- Radical pathway : Thermally induced CF₃• generation (ΔF‡ ≈ 10.8 kcal/mol) reacts with the thiophenol sulfur.

- Polar pathway : Nucleophilic attack on the iodine center, followed by proton transfer.

- Hammett analysis : Electron-donating groups (e.g., –SCH₂CH₃) accelerate reaction rates (ρ = -1.2) .

Advanced: How does the ethylthio group influence environmental persistence?

Methodological Answer:

- Persistence : The ethylthio group increases hydrophobicity (log P ≈ 2.8), enhancing adsorption to organic matter.

- Toxicity : Limited data on short-chain alkylthiophenols exist, but structural analogs suggest moderate aquatic toxicity (LC₅₀ ≈ 5 mg/L for Daphnia magna) .

- Degradation : Photolytic cleavage of the C–S bond generates sulfonic acids, which are more water-soluble .

Advanced: How to resolve discrepancies in reported physicochemical data?

Methodological Answer:

Q. Table 2: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 45–47°C | |

| Boiling Point | 220–225°C (dec.) | |

| Solubility in Water | 1.2 g/L (25°C) |

Advanced: What strategies optimize fluorescent probe design using this compound?

Methodological Answer:

- PET mechanism : Incorporate this compound as a thiol-responsive quencher. The ethylthio group stabilizes the radical intermediate, reducing false signals from aliphatic thiols.

- Selectivity : Adjust probe hydrophobicity (e.g., PEGylation) to target intracellular thiophenols .

Advanced: How to analyze reaction byproducts in S-alkylation?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。